An In-depth Technical Guide to the Synthesis and Characterization of 3,6-Di(1H-imidazol-1-yl)pyridazine
An In-depth Technical Guide to the Synthesis and Characterization of 3,6-Di(1H-imidazol-1-yl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,6-Di(1H-imidazol-1-yl)pyridazine, a versatile nitrogen-rich heterocyclic ligand. This document is intended for researchers in materials science, coordination chemistry, and drug development who are interested in the preparation and properties of this compound, which serves as a valuable building block for metal-organic frameworks (MOFs), coordination polymers, and potentially as a scaffold in medicinal chemistry.
Introduction
3,6-Di(1H-imidazol-1-yl)pyridazine, with the chemical formula C₁₀H₈N₆ and a molecular weight of 212.21 g/mol , is a symmetrical molecule featuring a central pyridazine ring substituted with two imidazole moieties at the 3 and 6 positions. The presence of multiple nitrogen donor atoms makes it an excellent chelating agent and a bridging ligand for the construction of multidimensional supramolecular architectures. Its rigid pyridazine core and flexible imidazole rings allow for the formation of diverse and stable coordination complexes with various metal ions.
Synthesis
The synthesis of 3,6-Di(1H-imidazol-1-yl)pyridazine is typically achieved through a nucleophilic substitution reaction. The most common and effective method involves the reaction of 3,6-dichloropyridazine with imidazole in the presence of a base.
Experimental Protocol: Synthesis of 3,6-Di(1H-imidazol-1-yl)pyridazine
This protocol is based on established synthetic methodologies for analogous pyridazine derivatives.
Materials:
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3,6-Dichloropyridazine
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Imidazole
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Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
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Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Hexane
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Deionized water
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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Separatory funnel
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Rotary evaporator
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Filtration apparatus (Büchner funnel, filter paper)
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a dry round-bottom flask, dissolve imidazole (2.2 equivalents) in anhydrous dimethylformamide (DMF).
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Base Addition: To this solution, add a suitable base such as potassium carbonate (K₂CO₃, 3 equivalents) or sodium hydride (NaH, 2.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). If using NaH, exercise caution as it is highly reactive and flammable.
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Addition of Starting Material: Once the base is added, slowly add a solution of 3,6-dichloropyridazine (1 equivalent) in anhydrous DMF to the reaction mixture.
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Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure 3,6-Di(1H-imidazol-1-yl)pyridazine as a solid.
Synthesis Workflow Diagram
Caption: General Workflow for the Synthesis of 3,6-Di(1H-imidazol-1-yl)pyridazine.
Characterization
The synthesized 3,6-Di(1H-imidazol-1-yl)pyridazine should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈N₆ |
| Molecular Weight | 212.21 g/mol |
| CAS Number | 177648-99-6 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, DMSO, and hot methanol |
Spectroscopic Data
While a comprehensive, publicly available dataset for the free ligand is scarce, the following table summarizes the expected and reported characterization data based on the analysis of its metal complexes and related structures.
| Analysis Technique | Expected/Reported Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.5-9.0 (s, 2H, pyridazine-H), ~8.0-8.4 (s, 2H, imidazole-H), ~7.5-7.8 (s, 2H, imidazole-H), ~7.0-7.3 (s, 2H, imidazole-H). The exact chemical shifts may vary depending on the solvent and concentration. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~150-155 (C=N, pyridazine), ~135-140 (C-H, imidazole), ~120-130 (C-H, imidazole), ~115-120 (C-H, pyridazine). |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₀H₉N₆⁺: 213.0934; found: ~213.093. |
| Elemental Analysis | Calculated for C₁₀H₈N₆: C, 56.60%; H, 3.80%; N, 39.60%. Found values should be within ±0.4% of the calculated values. |
Applications in Coordination Chemistry
The primary application of 3,6-Di(1H-imidazol-1-yl)pyridazine is as a versatile ligand in coordination chemistry for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. Its bidentate and bridging capabilities allow for the formation of diverse network topologies.
Coordination Behavior Diagram
Caption: Coordination of 3,6-Di(1H-imidazol-1-yl)pyridazine with Metal Ions.
Conclusion
3,6-Di(1H-imidazol-1-yl)pyridazine is a valuable and accessible building block for the synthesis of advanced materials. The synthetic protocol outlined in this guide provides a reliable method for its preparation. Proper characterization using the described analytical techniques is crucial to ensure the purity and identity of the compound for its successful application in the development of novel MOFs, coordination polymers, and other functional materials. Further research into the biological activities of this compound and its derivatives may open up new avenues in medicinal chemistry and drug discovery.
